2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanoic acid
Overview
Description
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanoic acid is a compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The Fmoc group serves as a protective group for the amino function, preventing unwanted reactions during peptide chain assembly.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanoic acid typically involves the protection of the amino group of the amino acid with the Fmoc group. This can be achieved through the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.
Industrial Production Methods
Industrial production of Fmoc-protected amino acids follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanoic acid undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, yielding the free amino acid.
Coupling Reactions: The compound can participate in peptide bond formation through reactions with other amino acids or peptides in the presence of coupling reagents like HBTU or DIC.
Substitution Reactions: The compound can undergo substitution reactions where the Fmoc group is replaced with other protective groups or functional groups.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) at room temperature.
Coupling: HBTU or DIC in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed
Deprotection: Free amino acid.
Coupling: Peptide chains.
Substitution: Modified amino acids with different protective or functional groups.
Scientific Research Applications
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanoic acid is extensively used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Chemistry: Used as a building block in the synthesis of peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for research and commercial purposes.
Mechanism of Action
The primary mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino function during the assembly of the peptide chain, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amino group for further reactions or biological activity.
Comparison with Similar Compounds
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanoic acid can be compared with other Fmoc-protected amino acids such as:
Fmoc-Gly-OH: Glycine derivative.
Fmoc-Ala-OH: Alanine derivative.
Fmoc-Val-OH: Valine derivative.
Uniqueness
The uniqueness of this compound lies in its specific structure, which includes a dimethylbutanoic acid moiety. This structure imparts distinct steric and electronic properties, making it suitable for specific applications in peptide synthesis and modification.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethylbutanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-21(2,3)18(19(23)24)22-20(25)26-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,17-18H,12H2,1-3H3,(H,22,25)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZOHGJIGTNUNNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186320-21-8 | |
Record name | 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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